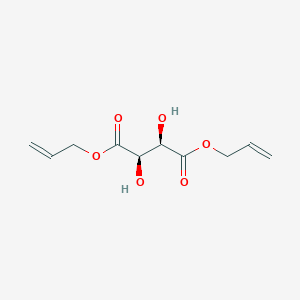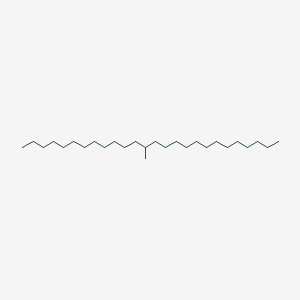
13-Methylhexacosane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13-Methylhexacosane is an organic compound belonging to the class of alkanes. It has the molecular formula C27H56 and a molecular weight of 380.7335 g/mol . This compound is characterized by a long carbon chain with a methyl group attached at the 13th carbon position. It is a straight-chain alkane with 27 carbon atoms and 56 hydrogen atoms.
Preparation Methods
The synthesis of 13-Methylhexacosane can be achieved through various organic synthesis routes. One common method involves the Friedel-Crafts alkylation of hexacosane with a methylating agent in the presence of a Lewis acid catalyst . The reaction conditions typically include an inert atmosphere, elevated temperatures, and prolonged reaction times to ensure complete methylation at the desired position.
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
13-Methylhexacosane, like other alkanes, is relatively inert but can undergo several types of chemical reactions under specific conditions:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid. The oxidation typically results in the formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Reduction reactions are less common for alkanes, but catalytic hydrogenation can be used to reduce any unsaturated impurities present in the compound.
Substitution: Halogenation is a common substitution reaction for alkanes.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while halogenation with chlorine produces alkyl chlorides.
Scientific Research Applications
13-Methylhexacosane has several applications in scientific research:
Medicine: While direct medical applications are limited, its derivatives and related compounds are studied for potential therapeutic uses.
Mechanism of Action
The mechanism of action of 13-Methylhexacosane is primarily related to its physical and chemical properties. In biological systems, it acts as a signaling molecule in insect communication by interacting with specific receptors on the insect’s cuticle . The molecular targets and pathways involved in these interactions are still under investigation, but they likely involve the modulation of pheromone receptors and subsequent behavioral responses.
Comparison with Similar Compounds
13-Methylhexacosane can be compared with other similar long-chain alkanes such as:
2-Methylhexacosane: This compound has a methyl group attached at the 2nd carbon position instead of the 13th.
Hexacosane: A straight-chain alkane with no methyl substitution.
3-Methylhexacosane: Similar to this compound but with the methyl group at the 3rd carbon position.
The uniqueness of this compound lies in its specific methyl substitution pattern, which can influence its physical properties and biological activity compared to other isomers.
Properties
CAS No. |
58830-00-5 |
|---|---|
Molecular Formula |
C27H56 |
Molecular Weight |
380.7 g/mol |
IUPAC Name |
13-methylhexacosane |
InChI |
InChI=1S/C27H56/c1-4-6-8-10-12-14-16-18-20-22-24-26-27(3)25-23-21-19-17-15-13-11-9-7-5-2/h27H,4-26H2,1-3H3 |
InChI Key |
NSLXOXFTFWLFLY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(C)CCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-Methoxy-3-[(2-methoxyethyl)amino]phenyl}acetamide](/img/structure/B14603064.png)
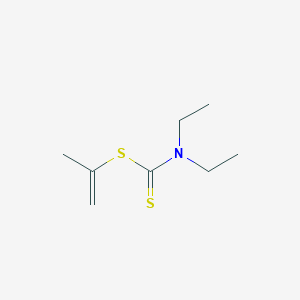
![1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-nitrobenzene](/img/structure/B14603078.png)

![[8-(hexadecanoyloxymethyl)-6,7-dihydroxy-4,18-dimethyl-14-nonyl-5-oxo-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] benzoate](/img/structure/B14603082.png)
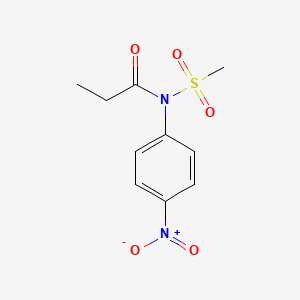


![1-Oxo-2-[1-(2,4,6-trimethylphenyl)ethanesulfonyl]-1lambda~5~-pyridine](/img/structure/B14603098.png)
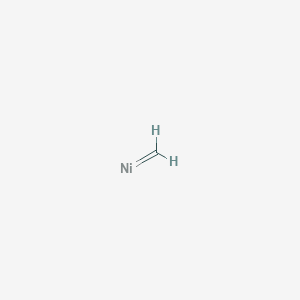
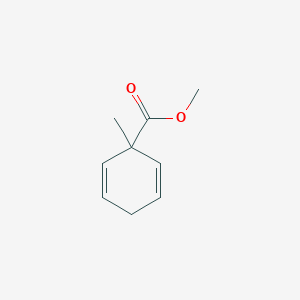
![2-[1-(7-Chloronaphthalen-1-yl)ethyl]benzoic acid](/img/structure/B14603124.png)
